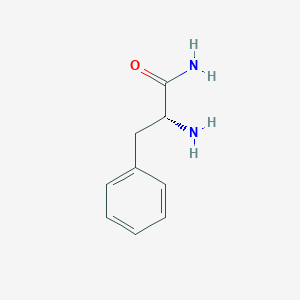

D-Phenylalaninamide

説明

Historical Context of D-Amino Acid Research and Significance of D-Phenylalaninamide

For many years, the central dogma of biochemistry held that life was exclusively built upon L-amino acids. D-amino acids were largely considered to be anomalies, with their presence in nature being sparse and their functions poorly understood. nih.gov This perspective began to shift dramatically in the mid-20th century with the discovery of D-amino acids in the cell walls of bacteria and in various peptide antibiotics like gramicidin (B1672133) and valinomycin. wikipedia.orgias.ac.in These findings challenged the established L-centric view and opened the door to a new field of research. Initially, much of the focus was on the role of D-amino acids in microorganisms, with their presence in higher organisms often attributed to bacterial metabolism or racemization during aging. nih.gov

The significance of individual D-amino acids, and by extension their amide derivatives like this compound, grew as researchers began to uncover their specific and crucial biological roles. For instance, D-serine was identified as a key neuromodulator in the mammalian brain, and D-aspartate was found to play a role in hormone regulation. nih.gov This growing body of evidence underscored the importance of studying the "unnatural" enantiomers of amino acids and their derivatives. This compound, as a derivative of the essential amino acid L-phenylalanine, became a subject of interest due to its potential to be incorporated into peptides to alter their structure and function, and as a chiral building block in the synthesis of more complex molecules. nih.govrsc.org The development of solid-phase peptide synthesis by R.B. Merrifield in the 1960s further facilitated the exploration of peptides containing non-natural amino acids, including D-amino acid amides. nih.govmasterorganicchemistry.com

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound is vibrant and expanding, driven by its utility as a versatile chemical intermediate and its potential biological activities. A significant area of investigation is its application in medicinal chemistry, particularly in the development of novel therapeutic agents. For example, derivatives of D-phenylalanine amides have shown promising activity against Mycobacterium abscessus and other mycobacteria. nih.gov Researchers are actively exploring structure-activity relationships to optimize the efficacy of these compounds. nih.gov

Another burgeoning area of research is the use of this compound in the synthesis of peptidomimetics and other complex chiral molecules. As a chiral synthon, it provides a stereochemically defined starting point for the construction of molecules with specific three-dimensional arrangements, which is crucial for their biological activity. nih.govnih.gov The enzymatic synthesis of D-phenylalanine and its derivatives, including the amide, is also a key focus. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, and researchers are engineering enzymes with improved activity and substrate specificity for the production of these valuable compounds. nih.govnih.gov

Emerging areas of investigation include the exploration of this compound-containing peptides for their potential as enzyme inhibitors, receptor ligands, and antimicrobial agents. The incorporation of a D-amino acid amide at the C-terminus of a peptide can significantly alter its conformational properties and resistance to degradation by peptidases, thereby enhancing its therapeutic potential.

Interdisciplinary Relevance: Bridging Chemistry, Biology, and Biotechnology

The study of this compound exemplifies the convergence of multiple scientific disciplines. Its relevance spans from fundamental organic chemistry to applied biotechnology, creating a rich interdisciplinary field of research.

In the realm of Chemistry , this compound is a valuable chiral building block for asymmetric synthesis. nih.govnih.gov Its stereocenter provides a foundation for the stereoselective synthesis of complex organic molecules, a critical aspect of modern drug discovery and materials science. Synthetic chemists are continuously developing novel methods for the efficient and stereocontrolled synthesis of this compound and its derivatives, including both chemical and biocatalytic approaches. rsc.org

From a Biological perspective , the incorporation of this compound into peptides and other molecules offers a powerful tool to probe and modulate biological systems. The presence of the D-enantiomer can dramatically alter the biological activity and metabolic stability of a peptide. nih.gov For instance, peptides containing D-amino acid amides are often more resistant to enzymatic degradation, leading to a longer duration of action in vivo. rsc.org This has significant implications for the design of new drugs and diagnostic agents.

In Biotechnology , this compound is at the heart of advancements in biocatalysis and metabolic engineering. The development of engineered enzymes for the production of D-amino acids and their derivatives is a prime example of how biotechnology is being harnessed to create valuable chiral compounds. nih.govnih.gov These biocatalytic processes are often more environmentally friendly and cost-effective than traditional chemical methods. Furthermore, the synthesis of peptides and other bioactive molecules containing this compound is a key area of biotechnological research with applications in pharmaceuticals, agriculture, and materials science. ontosight.ai

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426470 | |

| Record name | D-Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-59-8 | |

| Record name | (αR)-α-Aminobenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PHENYLALANINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK86OOL9GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Synthesis and Biocatalysis Involving D Phenylalaninamide

Biocatalytic Production of D-Phenylalanine from D-Phenylalaninamide

The biocatalytic production of D-phenylalanine from its corresponding amide, this compound, is achieved through the stereospecific action of D-amino acid amidases. These enzymes catalyze the hydrolysis of the C-terminal amide group of a D-amino acid amide to yield the free D-amino acid and ammonia (B1221849). This enzymatic approach is highly valued for its efficiency and high enantioselectivity, offering a potent method for producing optically pure D-amino acids.

A variety of microorganisms have been identified as sources of enzymes capable of D-stereospecific hydrolysis of amino acid amides. These D-amino acid amidases are crucial for developing efficient biocatalytic processes.

A thermostable D-stereospecific alanine (B10760859) amidase (BDA) has been identified and characterized from the thermophilic bacterium Brevibacillus borstelensis BCS-1. nih.govnih.gov The enzyme, expressed in E. coli, has a molecular mass of approximately 199 kDa and is likely a hexamer composed of identical 30 kDa subunits. nih.govnih.gov It demonstrates high thermostability, with an optimal temperature for activity at 85°C and an optimal pH of 9.0. nih.gov The enzyme remains stable over a broad pH range of 7.0 to 10.0. nih.gov

This amidase shows strong activity towards a range of D-amino acid amides containing aromatic, aliphatic, and branched side chains, but exhibits no activity towards L-amino acid amides or D-amino acid-containing peptides. nih.gov Its activity is significantly enhanced by the presence of Co²⁺ and Mn²⁺ ions, while it is inhibited by agents such as EDTA, dithiothreitol, and 2-mercaptoethanol. nih.gov

| Substrate (D-enantiomer) | Relative Activity (%) |

|---|---|

| Alaninamide | 100 |

| Phenylalaninamide | 72.8 |

| Tyrosinamide | 58.6 |

| Leucinamide | 32.8 |

| Methioninamide | 27.1 |

| Valinamide | 15.7 |

Data derived from studies on the purified recombinant enzyme.

A D-stereospecific amino acid amidase (DAA) from Ochrobactrum anthropi SV3 has been identified as a catalyst for the hydrolysis of D-amino acid amides. nih.gov This enzyme demonstrates a preference for substrates with bulky hydrophobic side chains. The crystal structure of the DAA from O. anthropi SV3 has been determined, providing insights into its D-stereospecificity. This specificity is attributed to a hydrophobic cavity that accommodates the substrate's side chain and the specific spatial arrangement of amino acid residues that fix the substrate's amino group. nih.gov The enzyme has a molecular weight of about 38,000. Major substrates for this enzyme include the amides of D-phenylalanine, D-tyrosine, D-tryptophan, and D-leucine. nih.gov

In addition to the D-alanine amidase, a distinct thermostable D-methionine amidase has been isolated from Brevibacillus borstelensis BCS-1. pu-toyama.ac.jp This enzyme also functions as a homo-hexamer with a molecular weight of 199 kDa. pu-toyama.ac.jp It exhibits maximum activity at a high temperature of 70°C and an alkaline pH of 9.5, and it is stable up to 65°C. pu-toyama.ac.jp Similar to the D-alanine amidase from the same organism, its activity is greatly increased by Co²⁺ ions and inhibited by EDTA and mercury ions (Hg²⁺). pu-toyama.ac.jp This enzyme shows high activity and D-stereospecificity towards D-amino acid amides and esters but does not hydrolyze D-peptides. pu-toyama.ac.jp It has a particularly high catalytic efficiency for D-methioninamide. pu-toyama.ac.jp

| Substrate (D-enantiomer) | Relative Activity (%) |

|---|---|

| Methioninamide | 100 |

| Phenylalaninamide | 66.8 |

| Alaninamide | 41.2 |

| Leucinamide | 38.9 |

| Valinamide | 11.4 |

| Tryptophanamide | 8.9 |

Data represents the relative activity towards various D-amino acid amides.

D-stereospecific aminopeptidases are enzymes that catalyze the release of an N-terminal D-amino acid from a peptide or an amide. wikipedia.org A D-aminopeptidase from Ochrobactrum anthropi SCRC C1-38 has been purified and shown to be active towards D-amino acid amides, including D-alanine amide. nih.gov This enzyme exhibits strict D-stereospecificity and has an optimal pH for activity around 8.0. nih.gov Such enzymes can be utilized in dynamic kinetic resolution processes when combined with a racemase, allowing for the theoretical complete conversion of a racemic amino acid amide into a single, optically pure D-amino acid. nih.govnih.gov

The high stereoselectivity of D-amino acid amidases makes them ideal biocatalysts for the kinetic resolution of racemic mixtures of amino acid amides, such as DL-phenylalaninamide. In this process, the enzyme selectively hydrolyzes the D-enantiomer (this compound) to D-phenylalanine, leaving the L-enantiomer (L-phenylalaninamide) unreacted. The resulting product mixture of D-phenylalanine and L-phenylalaninamide can then be separated.

The thermostable D-alanine amidase from Brevibacillus borstelensis BCS-1 has proven effective for this application. nih.gov In a kinetic resolution experiment using this enzyme, the conversion of this compound from a racemic mixture reached 86% after 11 hours, and 97% after 26 hours, with only L-phenylalaninamide remaining as the unreacted substrate. nih.gov This demonstrates the enzyme's potential for the industrial production of D-phenylalanine. nih.gov

Similarly, the D-methionine amidase from the same organism, B. borstelensis BCS-1, was used for the kinetic resolution of DL-phenylalaninamide. This process yielded D-phenylalanine with a high enantiomeric excess (ee) of 97.1% and an enantiomeric ratio (E) of 196, indicating excellent selectivity. pu-toyama.ac.jp

| Enzyme | Conversion Yield (%) | Time (h) | Enantiomeric Excess (ee %) of D-Phenylalanine |

|---|---|---|---|

| D-Alanine Amidase | 86 | 11 | Not specified |

| D-Alanine Amidase | 97 | 26 | Not specified |

| D-Methionine Amidase | ~50 (implied) | Not specified | 97.1 |

Data compiled from studies on the kinetic resolution of DL-phenylalaninamide.

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Properties

Enzyme engineering and directed evolution are powerful strategies for tailoring the catalytic properties of amidases for the specific and efficient synthesis of this compound. researchgate.net These techniques allow for the modification of enzyme structure to improve activity, stability, and stereoselectivity.

Site-directed mutagenesis has been successfully employed to enhance the performance of D-stereospecific amino-acid amidases. A notable example is the directed evolution of the amidase from Ochrobactrum anthropi SV3. Through random mutagenesis using error-prone PCR, a thermostable mutant, designated BFB40, was generated. This mutant harbored two key mutations, K278M and E303V, which significantly impacted its catalytic efficiency. While the apparent Michaelis-Menten constant (Km) for this compound remained nearly the same as the wild-type enzyme, the maximum reaction velocity (Vmax) of the BFB40 mutant was enhanced approximately threefold. researchgate.net This enhancement in catalytic activity is crucial for developing economically viable biocatalytic processes.

In another study focusing on an amidase from Rhodococcus rhodochrous J1, site-directed mutagenesis of conserved residues within the enzyme's signature sequence revealed critical amino acids for catalysis. While the presumptive active site residue Cys203 was mutated to Alanine (Cys203 → Ala) with a retention of 11.5% of the original specific activity, mutations at other positions had more drastic effects. A glutamic acid substitution for Asp191 (Asp191 → Glu) reduced the specific activity to 1.33% of the wild-type. Furthermore, an Asp191 → Asn substitution and a Ser195 → Ala substitution led to a complete loss of specific activity, identifying Asp191 and Ser195 as crucial for the enzyme's function. nih.gov

Another study on the amidase from Geobacillus pallidus RAPc8 demonstrated that mutating a structurally conserved glutamate (B1630785) residue (Glu-142) adjacent to the catalytic triad (B1167595) to either leucine (B10760876) or aspartic acid resulted in the inactivation of the enzyme. nih.gov This highlights the importance of specific amino acid residues in maintaining the active site geometry required for substrate binding and catalysis.

Table 1: Impact of Mutations on the Kinetic Parameters of D-stereospecific Amino-acid Amidase from Ochrobactrum anthropi SV3 for this compound

| Enzyme Variant | Mutations | Apparent Km (mM) | Relative Vmax (%) |

|---|---|---|---|

| Wild-Type | - | Similar to BFB40 | 100 |

| BFB40 | K278M, E303V | Similar to Wild-Type | ~300 |

Data derived from a study on the directed evolution of D-stereospecific amino-acid amidase. researchgate.net

The efficient production of recombinant amidases is a prerequisite for their application in the industrial synthesis of this compound. Escherichia coli is a commonly used host for this purpose due to its rapid growth, well-understood genetics, and the availability of various expression vectors. nih.gov

For instance, the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 and its enhanced mutant, BFB40, were successfully expressed in E. coli transformants. researchgate.net Similarly, a recombinant enantioselective amidase from Microbacterium sp. AJ115 was expressed in Escherichia coli BL21(DE3)pLysS using the pCal-n-EK expression vector. nih.gov The amidase gene from Rhodococcus rhodochrous J1 was cloned into the pUC18 plasmid and expressed in E. coli JM109 for site-directed mutagenesis studies. nih.gov In another example, a thermostable and enantioselective amidase from the thermoacidophilic archaeon Sulfolobus tokodaii strain 7 was expressed as a 6xHis-tagged fusion protein in Escherichia coli, although it formed insoluble aggregates that required subsequent refolding. nih.gov

The choice of expression system and conditions can significantly influence the yield and activity of the recombinant enzyme. For the amidase from Microbacterium sp. AJ115, the expression of the active enzyme in E. coli was found to be temperature-dependent, with high activity observed when cultures were grown between 20 and 30°C, and no activity at 37°C. Upon induction, the amidase constituted a significant portion, 28%, of the total soluble protein in E. coli. nih.gov

Table 2: Examples of Expression Systems for Recombinant Amidase Production

| Amidase Source Organism | Expression Host | Expression Vector | Reference |

|---|---|---|---|

| Ochrobactrum anthropi SV3 | Escherichia coli | Not specified | researchgate.net |

| Microbacterium sp. AJ115 | Escherichia coli BL21(DE3)pLysS | pCal-n-EK | nih.gov |

| Rhodococcus rhodochrous J1 | Escherichia coli JM109 | pUC18 | nih.gov |

| Sulfolobus tokodaii strain 7 | Escherichia coli | Not specified (6xHis-tag) | nih.gov |

Optimization of Bioconversion Processes

The optimization of reaction conditions is critical for maximizing the efficiency and stereoselectivity of the enzymatic synthesis of this compound. Key parameters that are typically optimized include temperature, pH, and substrate concentration.

The activity of amidases is highly dependent on both temperature and pH. Determining the optimal conditions is essential for achieving the highest reaction rates and ensuring enzyme stability. For example, a thermostable and enantioselective amidase from Sulfolobus tokodaii strain 7 exhibited optimal activity for amide cleavage at approximately 75°C and a pH range of 7.0-8.0. nih.gov In contrast, the expression of an active enantioselective amidase from Microbacterium sp. AJ115 in E. coli was found to be optimal between 20 and 30°C, with a temperature optimum for the purified enzyme at 50°C. nih.gov

Table 3: Optimal Temperature and pH for Various Amidases

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Reference |

|---|---|---|---|

| Sulfolobus tokodaii strain 7 | ~75 | 7.0 - 8.0 | nih.gov |

| Microbacterium sp. AJ115 | 50 | Not specified | nih.gov |

| Sarocladium sp. (lipase with amidase activity) | 30 | 8.5 | mdpi.com |

The concentration of the substrate, in this case, racemic phenylalaninamide, can significantly influence the reaction rate and the final conversion yield. Generally, as the substrate concentration increases, the initial reaction rate also increases until the enzyme becomes saturated. ajpojournals.orgamrita.edu However, at very high concentrations, substrate inhibition can occur, leading to a decrease in the reaction rate. ajpojournals.org

In the enzymatic synthesis of this compound using the engineered BFB40 amidase from Ochrobactrum anthropi SV3, almost complete hydrolysis of the D-enantiomer was achieved from a 1.0 M solution of racemic phenylalaninamide-HCl within 2 hours. This represented a 1.7-fold higher conversion compared to the wild-type enzyme under the same conditions. researchgate.net This demonstrates that enzyme engineering can not only enhance catalytic activity but also improve the efficiency of the bioconversion at high substrate concentrations.

The stereoselective synthesis of this compound is typically achieved through the kinetic resolution of a racemic mixture of DL-phenylalaninamide. This process relies on an enantioselective amidase that preferentially hydrolyzes one enantiomer, leaving the other enantiomer in high enantiomeric excess. For the production of this compound, an L-selective amidase would be used to hydrolyze L-phenylalaninamide to L-phenylalanine, allowing for the separation of the desired this compound. Conversely, a D-selective amidase can be used to directly produce D-phenylalanine from the D-amide.

An example of a highly enantioselective amidase is the one from Sulfolobus tokodaii strain 7, which preferentially hydrolyzes the S-enantiomer of (R,S)-2-phenylpropionamide. nih.gov While this is not this compound, it illustrates the principle of enantioselective hydrolysis. The amidase from Microbacterium sp. AJ115 also demonstrated enantioselectivity, preferentially acting on the S-enantiomer of racemic (R,S)-2-phenylpropionamide to produce S-2-phenylpropionic acid with an enantiomeric excess of >82% at 50% conversion. nih.gov

For the practical application of stereoselective synthesis, the reaction conditions must be carefully controlled to ensure high enantioselectivity and yield. This includes maintaining the optimal pH and temperature for the enzyme, as well as managing substrate and product concentrations to avoid inhibition and favor the desired reaction equilibrium.

Broader Applications of D-Amino Acid Amidase Activity

D-amino acid amidases (DAAs) are enzymes that exhibit high D-stereospecificity, making them valuable biocatalysts in various biotechnological applications. nih.gov These enzymes catalyze the hydrolysis of the amide bond in D-amino acid amides to produce the corresponding D-amino acid and ammonia. nih.gov The activity of D-amino acid amidase is not limited to this compound but extends to a broader range of substrates, which allows for the production of various valuable D-amino acids. nih.govasm.org D-amino acids are crucial intermediates for the synthesis of pharmaceuticals, agrochemicals, and food additives. nih.gov The enzymatic transformation using D-stereospecific amidohydrolases is a key method for producing enantiomerically pure D-amino acids. d-aminoacids.com

Several D-stereospecific amino acid amidases have been isolated and characterized, including D-aminopeptidase (DAP), alkaline D-peptidase, and R-amidase, which are utilized in the kinetic resolution of amino acid amides. asm.org The application of these enzymes, often in combination with other enzymes like racemases, allows for dynamic kinetic resolution processes, which can theoretically achieve a 100% yield of the desired D-amino acid from a racemic mixture of the starting amide. asm.org

The utility of D-amino acid amidase extends to its ability to hydrolyze a variety of D-amino acid amides beyond this compound. The enzyme from Ochrobactrum anthropi SV3, for instance, catalyzes the D-stereospecific hydrolysis of amino acid amides that have bulky hydrophobic side chains. nih.gov This substrate specificity is a key characteristic that determines the range of D-amino acids that can be produced using this biocatalytic approach.

Research has demonstrated the conversion of several D-amino acid amides to their corresponding L-amino acids using an L-amino acid amidase in the presence of a racemase, indicating the enzymatic hydrolysis of these amides. asm.org For example, D-alanine amide, D-leucine amide, and D-methionine amide were completely converted to L-alanine, L-leucine, and L-methionine, respectively, showcasing the hydrolytic action on these substrates. asm.org While this particular study focused on L-amino acid production, it underscores the fundamental principle of amidase activity on various D-amino acid amides.

The following table summarizes the hydrolysis of various D-amino acid amides as substrates for amidase activity.

| D-Amino Acid Amide | Corresponding Amino Acid Product | Enzyme System | Reference |

| D-Alanine Amide | L-Alanine | LaaA with ACL racemase | asm.org |

| D-Leucine Amide | L-Leucine | LaaA with ACL racemase | asm.org |

| D-Methionine Amide | L-Methionine | LaaA with ACL racemase | asm.org |

| D-Phenylalanine Amide | D-Phenylalanine | D-amino acid amidase | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

A significant application of D-amino acid amidase activity is the stereospecific production of a wide array of D-amino acids. nih.govasm.org This is often achieved through a process called dynamic kinetic resolution, which couples the stereoselective hydrolysis of the D-amino acid amide with the continuous racemization of the remaining L-amino acid amide. asm.org This approach overcomes the 50% theoretical yield limit of simple kinetic resolution. asm.org

For instance, the combination of D-aminopeptidase (DAP) from Ochrobactrum anthropi C1-38 and α-amino-ε-caprolactam racemase (ACL racemase) from Achromobacter obae has been successfully used to produce D-amino acids from their corresponding L-amino acid amides. asm.org In this system, the ACL racemase converts the L-amino acid amide into a racemic mixture, and the D-aminopeptidase selectively hydrolyzes the D-enantiomer to the desired D-amino acid. asm.org

This method has been effectively used for the complete conversion of L-alanine amide, L-2-aminobutyric acid amide, and L-methionine amide into their corresponding D-amino acids. asm.org The synthesis of D-alanine and D-2-aminobutyric acid was achieved within 12 hours using this enzymatic system. asm.org The development of such biocatalytic processes is crucial for the industrial production of chiral amino acids. asm.orgacs.org

The table below illustrates the stereospecific production of various D-amino acids from their corresponding amino acid amides.

| Starting Amino Acid Amide | Produced D-Amino Acid | Enzyme System | Time for Completion | Reference |

| L-Alanine Amide | D-Alanine | DAP with ACL racemase | 12 hours | asm.org |

| L-2-Aminobutyric Acid Amide | D-2-Aminobutyric Acid | DAP with ACL racemase | 12 hours | asm.org |

| L-Methionine Amide | D-Methionine | DAP with ACL racemase | 24 hours | asm.org |

This table is interactive. You can sort the columns by clicking on the headers.

Biological Activities and Mechanistic Investigations of D Phenylalaninamide and Its Derivatives

Role in Peptide Chemistry and D-Amino Acid-Containing Peptides

The use of D-amino acids like D-phenylalanine and its amide form, D-Phenylalaninamide, is a key strategy in modern peptide chemistry to overcome the limitations of natural L-amino acid-based peptides, such as susceptibility to proteolytic degradation. ubc.caresearchgate.net this compound is frequently utilized as a building block in the synthesis of peptides, contributing to the development of compounds with enhanced stability and unique biological activities.

N-Acetyl-D-Tyrosyl-D-Arginyl-D-Phenylalaninamide (DTP-3) as a Peptide Compound

A notable example of a peptide containing a this compound residue is N-Acetyl-D-Tyrosyl-D-Arginyl-D-Phenylalaninamide, also known as DTP-3. ontosight.ai This tripeptide is composed entirely of D-amino acids, culminating in a this compound at the C-terminus. ontosight.ai The specific arrangement of these D-amino acids, including the terminal this compound, confers distinct properties to the DTP-3 molecule. ontosight.ai Research into DTP-3 and similar peptides investigates their potential biological activities, which can include antimicrobial effects and interactions with cellular signaling pathways, enzymes, and receptors. ontosight.ai The presence of D-amino acids is a significant feature, as it can increase the peptide's resistance to breakdown by proteases, a common challenge with peptides made of the more common L-amino acids. ontosight.ai

Incorporation of D-Amino Acids into Host Defense Peptides

Host defense peptides (HDPs) are integral components of the innate immune system, exhibiting broad-spectrum activity against a wide array of pathogens. mdpi.comnih.gov The strategic incorporation of D-amino acids, including derivatives like this compound, into synthetic HDPs is a widely adopted approach to enhance their therapeutic efficacy. researchgate.netmdpi.com

A primary advantage of incorporating D-amino acids into HDPs is the improvement of their pharmacokinetic profiles. nih.gov Peptides composed of natural L-amino acids are often rapidly cleared from the body due to degradation by proteases. mdpi.com Since proteases are stereospecific and primarily recognize L-amino acids, peptides containing D-amino acids are resistant to this enzymatic breakdown. ubc.camdpi.comunisi.it This increased stability leads to a longer plasma half-life and extended retention in the body, potentially allowing for more effective systemic administration. nih.govmdpi.com For instance, a ranalexin (B141904) derivative composed exclusively of D-amino acids, named danalexin, demonstrated improved biodistribution with extended retention in rats compared to its L-amino acid counterpart. mdpi.com

The incorporation of D-amino acids can significantly influence the selective toxicity of HDPs, enhancing their ability to target pathogenic cells while minimizing damage to host cells. mdpi.com This is often linked to their mechanism of membrane destabilization. While many all-L HDPs form α-helical structures that can disrupt both bacterial and mammalian cell membranes, the introduction of D-amino acids can destabilize these helical structures. mdpi.com This alteration in secondary structure can lead to a different mode of action, such as the "carpet mechanism," where the peptides accumulate on the membrane surface and dissolve it in a detergent-like manner. mdpi.com This mechanism is often more effective against the negatively charged membranes of bacteria and less so against the neutral membranes of mammalian cells, thus reducing hemolytic activity and cytotoxicity. mdpi.com However, the impact of D-amino acid substitution can be complex, as in some cases, it has been shown to inactivate the antimicrobial activity of a peptide. nih.gov

| Peptide Modification | Effect on Structure | Mechanism of Action | Impact on Selectivity |

| All-L HDPs | Often form α-helical structures. mdpi.com | Can form transmembrane pores. mdpi.com | May exhibit toxicity to host cells. nih.gov |

| D-amino acid incorporation | Destabilizes helical structures. mdpi.com | Can shift to a "carpet mechanism" of membrane destabilization. mdpi.com | Often reduces hemolytic activity and cytotoxicity against mammalian cells. mdpi.com |

Beyond their direct antimicrobial actions, HDPs are known to modulate the host immune response. nih.govubc.ca The incorporation of D-amino acids can also affect these immunomodulatory functions. While the majority of research has focused on the membrane-lytic activities of D-amino acid-containing HDPs, some studies have begun to explore their effects on immune responses like inflammation and apoptosis. mdpi.comnih.gov For example, some bacterial D-amino acids, such as D-phenylalanine and D-leucine, can inhibit the release of antimicrobial peptides by activating sweet taste receptors in the upper airway, thereby shaping the local immune response. nih.govfrontiersin.org However, the chirality of the peptide can be crucial, as some receptor-dependent immune responses, like the chemotactic migration of neutrophils and monocytes, may be lost when L-amino acids are replaced with D-amino acids. nih.gov

The stereochemistry of amino acids can be critical for receptor recognition and ligand binding. mdpi.com In some instances, the presence of a D-amino acid is essential for a peptide's biological activity. For example, the opioid peptide dermorphin (B549996) is only active when it contains a D-alanine residue. mdpi.com Similarly, D-amino acids play a role in the receptor-ligand binding of the crustacean hyperglycemia hormone. mdpi.com While much remains to be understood about the interactions of D-amino acid-containing peptides with their protein targets, the potential for altered receptor-ligand interactions is a key consideration in their design and development. ubc.camdpi.com The enantioselective recognition of D-amino acids by host receptors and enzymes, such as the D-amino acid oxidase (DAO), highlights the role of these amino acids as signaling molecules in host-microbe interactions. nih.govfrontiersin.org

Interactions with Nucleic Acids: DNA Binding Studies of Dipeptide Amides

The interaction between small peptide molecules and nucleic acids is a fundamental area of study, providing insights into molecular recognition and the development of DNA-targeting agents. Dipeptide amides, particularly those containing aromatic residues like phenylalanine, have been investigated for their ability to bind to DNA. The stereochemistry of the amino acid residues within these dipeptides plays a crucial role in the specificity and mode of this interaction.

Studies comparing the diastereomeric dipeptide amides, L-lysyl-L-phenylalaninamide and L-lysyl-D-phenylalaninamide, have revealed significant differences in their binding to salmon sperm DNA. nih.gov Through the use of proton nuclear magnetic resonance (¹H NMR), viscometry, and flow dichroism, researchers have determined that the nature of the interaction is dictated by the stereochemistry of the C-terminal phenylalanine residue. nih.gov For L-lysyl-L-phenylalaninamide, the aromatic ring of the L-phenylalanine residue is thought to partially insert itself between the base pairs of the DNA, a process known as intercalation. nih.gov In contrast, the aromatic ring of the D-phenylalanine residue in L-lysyl-D-phenylalaninamide is oriented outwards, towards the solvent. nih.gov

This difference in binding orientation is attributed to the stereospecific interaction of the N-terminal L-lysyl residue with the DNA helix, which consequently positions the C-terminal phenylalanine residue. nih.gov Further research on various oligopeptide amides containing phenylalanine has supported a model where the peptide can adopt a modified single-stranded β-sheet structure that wraps around the DNA helix. nih.gov The binding affinity and the extent of chemical shifts observed in NMR studies are dependent on the primary sequence and the stereochemistry of the α-carbons of the amino acids in the peptide amides. nih.gov While many dipeptides are unable to bind effectively to double-stranded DNA (dsDNA), specific combinations, often involving charged amino acids like lysine, can form stable complexes. oup.comoup.com

| Dipeptide Amide | Observed DNA Interaction Mode | Reference |

|---|---|---|

| L-lysyl-L-phenylalaninamide | Partial intercalation of the aromatic ring between DNA base pairs. | nih.gov |

| L-lysyl-D-phenylalaninamide | Aromatic ring points outward toward the solution, away from the DNA helix. | nih.gov |

Enzyme Inhibition Studies

The unique structural features of this compound and its derivatives have made them valuable scaffolds in the design of potent and selective enzyme inhibitors.

This compound as a Scaffold for Enzyme Inhibitors

The concept of a molecular scaffold, a core structure upon which various functional groups can be built, is central to modern medicinal chemistry. nih.gov D-amino acids, such as D-proline, are known to be valuable scaffolds for creating conformationally restricted enzyme inhibitors. mdpi.com Similarly, the phenylalaninamide structure has been identified as a novel and active scaffold for developing enzyme inhibitors. nih.govresearchgate.net In the search for inhibitors of centromere-associated protein E (CENP-E), a mitotic kinesin, high-throughput screening initially identified a simple benzoic acid derivative with weak activity. nih.gov To improve potency, a library of amide analogues was synthesized by coupling the initial hit with various amino acid derivatives. researchgate.net This exploration led to the discovery that compounds featuring a benzyl (B1604629) group side chain, characteristic of phenylalanine, and a primary or methyl amide C-terminus, showed inhibitory values similar to the original hit. researchgate.net This established the phenylalaninamide framework as a promising starting point for further optimization. nih.govresearchgate.net The development of inhibitors based on this scaffold highlights a strategy of using privileged structures to target specific enzyme families. rsc.orgnih.gov

Inhibition of Mitotic Kinesins (e.g., CENP-E) by Phenylalaninamide Analogues

Mitotic kinesins are motor proteins essential for cell division, making them attractive targets for anticancer therapeutics. nih.govscbt.com One such kinesin, centromere-associated protein E (CENP-E), plays a critical role in aligning chromosomes during mitosis. nih.govnih.govfrontiersin.org Inhibiting CENP-E leads to mitotic arrest and cell death, offering a potential therapeutic strategy against cancer. nih.govpatsnap.com

Starting from a phenylalaninamide scaffold, researchers developed potent and selective inhibitors of CENP-E. nih.gov Analogues built upon this framework were found to effectively inhibit the microtubule-stimulated ATPase activity of CENP-E. nih.gov Disruption of CENP-E function by these small molecules results in a distinct cellular phenotype characterized by misaligned chromosomes on a bipolar spindle, ultimately leading to apoptosis. nih.gov This mechanism of action is distinct from other antimitotic agents like taxanes, potentially offering a better side-effect profile by specifically targeting dividing cells. nih.gov

The binding pocket of enzymes often exhibits a strong preference for a specific stereoisomer of a ligand. This is evident in the inhibition of CENP-E by phenylalaninamide analogues. To investigate this, both the (S)- and (R)-enantiomers of a potent phenylalaninamide-based inhibitor were synthesized and tested. nih.gov

The results demonstrated a significant stereochemical bias in the CENP-E binding pocket. The (S)-enantiomer was found to be over 400 times more potent in inhibiting CENP-E's enzymatic activity than the (R)-enantiomer. nih.gov This pronounced selectivity translated directly to cellular activity, where the (S)-enantiomer induced the characteristic mitotic arrest phenotype, while the (R)-enantiomer had no effect. nih.gov This finding strongly supports that the observed anti-proliferative effect is due to the on-target inhibition of the CENP-E motor protein. nih.gov

| Compound | Stereochemistry | CENP-E IC₅₀ (µM) | SKOV-3 Cell IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5a | S | 0.032 | 2.0 | nih.gov |

| 5b | R | 13.8 | >20 | nih.gov |

Following the identification of the phenylalaninamide scaffold, systematic structure-activity relationship (SAR) studies were conducted to optimize inhibitor potency and properties. nih.govresearchgate.net Modifications were explored at both the side chain phenyl group and the C-terminus of the phenylalaninamide core. nih.govresearchgate.net

A Topliss scan, a method for systematic analogue synthesis, revealed that substitutions on the side chain's phenyl group were generally well-tolerated at all positions, with both electron-donating and electron-withdrawing groups yielding active compounds. nih.gov However, replacing the phenyl group with larger aromatic systems was found to be detrimental to activity. nih.gov

Modifications at the C-terminus had a more dramatic effect on potency. While simple primary or methyl amides showed initial activity, extending the C-terminus to include a hydroxyethyl (B10761427) group significantly improved cellular potency. researchgate.net Mechanistic studies revealed that this C-terminal modification also changed the mode of inhibition from ATP-competitive to ATP-uncompetitive, which can be more effective given the high intracellular concentrations of ATP. researchgate.net

Inhibition of Tyrosinase by Phenylalanine Butyramide (B146194)

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibition is a target for treating hyperpigmentation and for skin lightening applications. mdpi.comnih.gov Phenylalanine butyramide (PBA), a derivative of phenylalanine, has been identified as a novel inhibitor of this enzyme. mdpi.comnih.govresearchgate.net

In vitro enzymatic assays using mushroom tyrosinase demonstrated that PBA inhibits the enzyme in a concentration-dependent manner. mdpi.com To understand the contribution of its constituent parts, L-phenylalanine and butyrate (B1204436) were tested separately. L-phenylalanine showed no inhibitory activity on its own, whereas butyrate was found to inhibit tyrosinase, although less potently than the conjugated PBA molecule. mdpi.com This indicates that the full structure of phenylalanine butyramide is important for its enhanced inhibitory effect. In silico docking simulations have suggested a potential binding mode for PBA within the catalytic site of human tyrosinase. mdpi.comnih.gov

Inhibition of Tachykinin Neuropeptide Receptors

This compound has been identified as a core structural component in the development of antagonists for tachykinin neuropeptide receptors, such as NK1 and NK2. These receptors are implicated in a range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. googleapis.com

A notable example is the potent and selective tachykinin NK2 receptor antagonist, Ibodutant. portico.orgwikipedia.org The chemical structure of Ibodutant, formally named N2-[1-(6-Methyl-1-benzothien-2-ylcarboxamido)cyclopentylcarbonyl]-N1-[1-(tetrahydropyran-4-ylmethyl)piperidin-4-ylmethyl]-D-phenylalaninamide, incorporates the this compound moiety as a central building block. portico.orgresearchgate.net Ibodutant demonstrates subnanomolar affinity for the human NK2 receptor and has been investigated in clinical trials for irritable bowel syndrome. portico.orgresearchgate.net Its synthesis involves the coupling of Boc-D-phenylalanine, highlighting the role of the D-phenylalanine scaffold in achieving high-affinity receptor binding. researchgate.net

Furthermore, patent literature describes various nonpeptide tachykinin receptor antagonists derived from this compound, underscoring its importance as a versatile starting point for creating compounds that can modulate the activity of this receptor family. googleapis.com For instance, tripeptide antagonists of Substance P, the preferential ligand for the NK1 receptor, have been designed based on a this compound-related structure. acs.org

Studies with Cathepsin D

Research has established this compound derivatives as effective inhibitors of Cathepsin D, a lysosomal aspartyl protease involved in protein catabolism, antigen processing, and pathological conditions like breast cancer and Alzheimer's disease. nih.govidrblab.net

A significant breakthrough in this area was the structure-based design and optimization of a novel series of non-peptidic acylguanidine inhibitors of Cathepsin D. pdbj.org One such inhibitor, N-(3,4-dimethoxybenzyl)-Nalpha-{N-[(3,4-dimethoxyphenyl)acetyl]carbamimidoyl}-D-phenylalaninamide, was co-crystallized with Cathepsin D, providing detailed molecular insights into its binding mode. pdbj.orgrcsb.org The X-ray crystal structure (PDB ID: 4OD9) revealed that these this compound-based compounds could achieve high potency, with some analogues reaching single-digit nanomolar activity in biochemical assays. pdbj.orgrcsb.org However, despite their high biochemical potency, these compounds showed lower activity in cell-based assays, suggesting that further optimization is needed to improve properties like cellular permeability. pdbj.org

Table 1: this compound Derivative as a Cathepsin D Inhibitor

| Compound Name | Target | Potency | Structural Data |

|---|---|---|---|

| N-(3,4-dimethoxybenzyl)-Nalpha-{N-[(3,4-dimethoxyphenyl)acetyl]carbamimidoyl}-D-phenylalaninamide | Cathepsin D | Single-digit nM (Biochemical Assay) pdbj.org | PDB ID: 4OD9 rcsb.org |

Synthetic Cannabinoid Receptor Agonist Research

The this compound scaffold has been incorporated into molecules developed in synthetic cannabinoid receptor agonist (SCRA) research. These studies often focus on understanding how different amino acid-derived headgroups influence the binding and activity at cannabinoid receptors CB1 and CB2.

Structure-Activity Relationships of Phenylalaninamide-Derived Ligands

Systematic studies on structure-activity relationships (SARs) have been conducted on a library of indole-, indazole-, and 7-azaindole-3-carboxamides derived from different amino acids, including this compound (often abbreviated as APP-). A key finding from this research is that the nature of the amino acid headgroup significantly impacts the affinity and potency of these synthetic cannabinoids.

The general SAR trend identified is: tert-leucinamides (ADB-) > valinamides (AB-) ≫ phenylalaninamides (APP-) . ebi.ac.uk This indicates that compounds with a phenylalaninamide headgroup generally exhibit considerably lower binding affinities and functional potencies at both CB1 and CB2 receptors compared to those with tert-leucine or valine-derived headgroups. rcsb.orgebi.ac.uk For example, a comparative study showed that APP-BUTINACA failed to produce a significant cannabimimetic response (hypothermia) in mice at doses up to 10 mg/kg, whereas ADB-BUTINACA was active at a much lower dose of 0.1 mg/kg. rcsb.org

Despite their lower potency, all tested phenylalaninamide derivatives still showed high affinity for the CB1 receptor, with Ki values in the nanomolar range. rcsb.org This research is crucial for understanding the pharmacology of new psychoactive substances and for guiding the design of cannabinoid receptor ligands with specific activity profiles.

Table 2: Comparison of Amino Acid-Derived Synthetic Cannabinoid Receptor Agonists

| Compound Type | Headgroup | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

|---|---|---|---|---|

| tert-leucinamide | ADB- | CB1 | 0.299 - 1.34 rcsb.org | 0.67 - 21.6 rcsb.org |

| valinamide | AB- | CB1 | 1.83 - 10.4 rcsb.org | 2.5 - 124 rcsb.org |

| phenylalaninamide | APP- | CB1 | 11.2 - 538 rcsb.org | 102 - 5095 rcsb.org |

Potential as a Synthetic Intermediate in Drug Discovery

This compound and its parent amino acid, D-phenylalanine, are valuable chiral building blocks in the synthesis of complex pharmaceutical agents due to the specific stereochemical interactions the phenyl group can make within protein binding sites.

Thrombin Inhibitors

The D-phenylalanine moiety is a cornerstone in the design of many direct thrombin inhibitors. Thrombin, a key serine protease in the coagulation cascade, has a substrate specificity that is well-mimicked by peptidomimetic structures containing D-phenylalanine. These inhibitors are designed to interact with key binding sites on the thrombin enzyme, particularly the non-specific hydrophobic S2 pocket, which favorably accommodates the benzyl group of D-phenylalanine. mdpi.com

The prototypical thrombin inhibitor template is the tripeptide D-Phe-Pro-Arg. mdpi.com Research efforts to develop orally active and selective thrombin inhibitors have involved replacing parts of this sequence with isosteres. While D-phenylalanine is often the direct precursor, its derivative, this compound, represents a closely related and synthetically accessible intermediate for constructing these complex molecules. For example, piperazide derivatives of amidinophenylalanine have been synthesized as potent thrombin inhibitors, building on the fundamental role of the phenylalanine scaffold. nih.gov The development of the direct thrombin inhibitor melagatran (B23205) also stemmed from this D-Phe-Pro-Arg template. nih.gov

Antiviral Drug Discovery (e.g., SARS-CoV-2 Non-Structural Proteins)

Based on a comprehensive review of the available scientific literature, there is currently no evidence to suggest that this compound is used as a key synthetic intermediate in the discovery or development of inhibitors targeting SARS-CoV-2 non-structural proteins, such as the main protease (Mpro) or papain-like protease (PLpro). Research into inhibitors for these viral enzymes has focused on various other chemical scaffolds, including peptidomimetics designed to mimic the viral polyprotein cleavage sites, covalent inhibitors with warheads like aldehydes or nitriles, and non-covalent fragments identified through screening campaigns. frontiersin.orgnih.govmdpi.com

Amidation Reactions and Biosynthesis of Unnatural Amides

The synthesis of amide bonds is a cornerstone of organic chemistry, particularly in the pharmaceutical industry. acs.org Biocatalytic approaches, which utilize enzymes for amide bond formation, are gaining significant interest as sustainable and versatile alternatives to traditional chemical methods. rsc.org These enzymatic strategies often exploit the capabilities of N-acyltransferases (NATs) and CoA ligases (CLs) to construct non-natural biocatalytic pathways. rsc.org By choosing specific combinations of these enzymes, it is possible to produce a diverse range of secondary and tertiary amides with high yields. rsc.org One such class of enzymes, Amide Bond Synthetases (ABSs), can catalyze both the required ATP-dependent adenylation of a carboxylic acid and the subsequent amidation with an amine nucleophile within a single active site. acs.org This allows for efficient synthesis in aqueous conditions. acs.org

Biosynthesis of Phenylalanine Butyramide via Acetyl-CoA Synthetase

Phenylalanine butyramide (FBA) is an unnatural amide, meaning it is not typically found in nature. It is considered a potential postbiotic derivative because it possesses improved organoleptic and physicochemical properties compared to butyric acid. researchgate.netmdpi.comresearchgate.net These enhanced characteristics may allow it to better withstand the gastric environment and reach the intestine. mdpi.com

A green biosynthesis method for FBA has been developed using a novel acetyl-CoA synthetase from Methanocella arvoryzae (MethACS). researchgate.netresearchgate.net This enzyme was identified through a computational mining approach that combined sequence and structure analysis with predictions of solubility and protein-ligand binding energy. researchgate.netresearchgate.net The MethACS enzyme demonstrates high catalytic performance, broad pH stability, and good thermophilicity, making it a robust biocatalyst. researchgate.net

The biosynthesis process catalyzed by MethACS involves an ATP-dependent reaction that couples butyric acid and L-phenylalaninamide to form FBA. researchgate.net Research has demonstrated that using MethACS can yield up to 0.35 g/L of FBA, achieving a 100% conversion rate when the concentration ratio of butyric acid to L-phenylalaninamide is greater than 1:4. researchgate.net The mechanism involves an initial adenylation reaction, followed by the amidation with L-phenylalaninamide. researchgate.net

| Parameter | Value / Condition | Source |

| Enzyme | Acetyl-CoA Synthetase (MethACS) | researchgate.netresearchgate.net |

| Source Organism | Methanocella arvoryzae | researchgate.netresearchgate.net |

| Substrates | Butyric Acid, L-Phenylalaninamide, ATP | researchgate.net |

| Product | Phenylalanine Butyramide (FBA) | researchgate.netresearchgate.net |

| Max Product Conc. | 0.35 g/L | researchgate.net |

| Conversion Rate | 100% (at butyric acid:amide ratio >1:4) | researchgate.net |

| Optimal pH | Stable over a broad pH range | researchgate.net |

| Thermal Stability | Good thermophilicity | researchgate.net |

Enzyme Specificity and Mutagenesis in Amidation

The substrate specificity of enzymes used in amidation is a critical factor that determines the range of possible products. Through mutagenesis, this specificity can be altered and often improved for a desired reaction.

In the biosynthesis of Phenylalanine Butyramide, molecular dynamics simulations and density-functional theory calculations were used to understand the catalytic mechanism of MethACS. researchgate.net Through saturation mutagenesis, the amino acid residue Trp264 was identified as a crucial determinant of the enzyme's substrate specificity. researchgate.net Further substrate profiling of the wild-type MethACS revealed that it is capable of catalyzing the formation of various amide derivatives from short- and medium-chain fatty acids. researchgate.net

Enzyme engineering through mutagenesis has been successfully applied to other enzymes involved in reactions with this compound and related compounds. For instance, directed evolution of a D-amino-acid amidase from Ochrobactrum anthropi SV3, which stereospecifically hydrolyzes D-amino-acid amides, produced a highly improved variant. pu-toyama.ac.jp After two rounds of random mutagenesis, the BFB40 variant was created, which contained two mutations (K278M and E303V). pu-toyama.ac.jp This mutant enzyme exhibited a 5°C increase in thermostability and a three-fold enhancement in its Vmax value for this compound compared to the wild-type enzyme. pu-toyama.ac.jp

Similarly, studies on other amide bond synthetases (ABS) have shown how specificity can be mapped and altered. The X-ray crystal structure of an ABS from Streptoalloteichus hindustanus, ShABS, allowed for mutational mapping of its carboxylic acid and amine binding sites. acs.org This revealed that residues L207 and F246 play key roles in determining the enzyme's enantioselectivity toward chiral acid and amine substrates. acs.org

| Enzyme | Mutation(s) | Effect | Source |

| Acetyl-CoA Synthetase (MethACS) | Trp264 (Identified via mutagenesis) | Crucial residue influencing substrate specificity | researchgate.net |

| D-amino-acid amidase | K278M and E303V | Increased thermostability and 3x Vmax for this compound | pu-toyama.ac.jp |

| Amide Bond Synthetase (ShABS) | L207 and F246 (Identified via mapping) | Key in determining enantioselectivity | acs.org |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking studies have explored the potential interactions of phenylalaninamide derivatives with various biological targets. While direct docking studies of D-Phenylalaninamide with Collagenase, Tyrosinase, NADPH Oxidase, or Antibacterial Proteins were not found, related compounds and phenylalaninamide itself have been investigated. For instance, phenylalaninamide has been docked against sickle cell protein (2HBS), showing a binding energy of -8.36549 kcal/mol researchgate.netyasara.org. Additionally, derivatives such as N-alpha-(benzenecarbonyl)-N-(2-methylphenyl)-D-phenylalaninamide have been docked with RNA polymerase psu.edu, and N-Benzoyl-D-alanyl-D-phenylalaninamide has been utilized in docking studies against proteases pdbj.org. Studies involving other phenylalaninamide derivatives have also reported binding energies with SARS-CoV-2 proteins, including RdRp (-13 Kcal/mole), Helicase (-12.5 Kcal/mole), and PLpro (-11.8 Kcal/mole) scispace.com.

Specific details regarding the binding modes and interaction analyses of this compound with Collagenase, Tyrosinase, NADPH Oxidase, or Antibacterial Proteins are not extensively documented in the retrieved literature. Studies on related compounds suggest that interactions often involve hydrogen bonding and hydrophobic contacts within the enzyme's active site psu.eduscispace.com.

Phenylalaninamide has demonstrated a binding energy of -8.36549 kcal/mol against sickle cell protein researchgate.netyasara.org. For phenylalaninamide derivatives, binding energies have been reported for interactions with SARS-CoV-2 proteins, ranging from -11.8 to -13 Kcal/mole scispace.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the behavior of this compound and its derivatives. This compound has been investigated using MD simulations in relation to the OASS enzyme nih.gov. Furthermore, complex phenylalaninamide derivatives have been part of molecular dynamics simulation studies, providing insights into their dynamic behavior and stability within biological systems googleapis.com. MD simulations are a powerful technique for analyzing the physical movements of atoms and molecules over time, offering a view into the dynamic evolution of molecular systems wikipedia.org.

Information specifically detailing the mechanism of amidation catalyzed by enzymes involving this compound was not found in the reviewed literature. While L-phenylalaninamide has been studied in the context of amidation reactions using DFT mdpi.com, direct enzymatic mechanistic studies for this compound are not evident.

Density Functional Theory (DFT) Calculations

DFT calculations have been suggested for analyzing the electronic properties of this compound derivatives. For instance, DFT calculations using B3LYP/6-31G(d) basis sets have been proposed for studying the frontier molecular orbitals of N-(4-bromophenyl)-D-phenylalaninamide . DFT methods are widely used to investigate molecular structures, optimize geometries, and calculate properties like energy minima and dipole moments nih.govrsc.org.

Homology Modeling for Receptor Structures

Homology modeling, a technique that builds protein models based on known related structures, has been mentioned in studies involving phenylalaninamide. Phenylalaninamide has appeared in contexts related to homology modeling for targets such as human tissue kallikrein scispace.com and SARS-CoV-2 proteins scispace.com. General methodologies for homology modeling, including template selection and model refinement, are well-established in computational biology for predicting protein structures when experimental data is limited yasara.org.

Summary of Findings and Limitations:

The computational and theoretical studies available for this compound and its derivatives primarily focus on molecular docking and dynamics, with some indications of DFT and homology modeling applications. However, there is a notable lack of direct studies detailing this compound's interaction with the specific enzymes outlined (Collagenase, Tyrosinase, NADPH Oxidase, Antibacterial Proteins). The retrieved literature often discusses phenylalaninamide derivatives or phenylalaninamide itself in relation to different biological targets or general computational methodologies. Therefore, a comprehensive article strictly adhering to the requested outline with specific data for this compound concerning the specified enzymes cannot be fully generated from the current search results.

Advanced Analytical Methodologies in D Phenylalaninamide Research

Chromatographic Techniques for Analysis and Resolution

Chromatographic methods are central to the analysis of D-Phenylalaninamide, providing powerful tools for both qualitative and quantitative assessment. These techniques are adept at separating this compound from its L-enantiomer and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity. who.int It is widely used for purity assessment and quantification in various matrices. medchemexpress.commedchemexpress.com The selection of the column, mobile phase, and detector is critical for achieving optimal separation and detection. iosrphr.org For instance, reversed-phase HPLC on a C18 column is a common approach for analyzing amino acid derivatives. nih.gov

The determination of enantiomeric purity is a critical aspect of this compound analysis, as its biological and chemical properties are stereospecific. Chiral HPLC is the most prevalent method for separating and quantifying enantiomers. chiralpedia.comchromatographyonline.com This technique typically employs a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. chiralpedia.com The "three-point interaction model" is a fundamental concept in chiral recognition, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, resulting in different retention times. chiralpedia.com

Alternatively, chiral separation can be achieved using a chiral mobile phase additive. For example, a complex of Cu(II) with an optically active selector like L-phenylalaninamide can be added to the mobile phase to separate stereoisomers on a conventional achiral column. researchgate.net The enantiomeric excess (e.e.), a measure of the purity of an enantiomer, can be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Table 1: HPLC Conditions for Enantiomeric Purity of Phenylalanine Analogs

| Parameter | Condition | Reference |

| Column | Chiral Stationary Phase (e.g., CROWNPAK CR+) | d-nb.info |

| Mobile Phase | Perchloric acid aqueous solution (pH 1.55) | d-nb.info |

| Flow Rate | 0.8 mL/min | d-nb.info |

| Detection | UV at 200 nm | d-nb.info |

| Resolution | > 7.0 for enantiomer separation | d-nb.info |

For enhanced sensitivity, especially when dealing with trace amounts, fluorescence detection (FLD) can be employed in HPLC. thermofisher.com While this compound itself possesses some native fluorescence due to the phenyl group, derivatization is often performed to significantly increase the fluorescence signal. nih.govscioninstruments.com This process involves reacting the analyte with a fluorescent labeling agent (a fluorophore) to create a highly fluorescent derivative. researchgate.net

Common derivatizing agents for primary amines like the one in this compound include o-phthalaldehyde (B127526) (OPA), fluorescamine, and dansyl chloride. researchgate.netshimadzu.com Pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC system, is a widely used approach. shimadzu.com The resulting fluorescent derivatives can be detected with high sensitivity and selectivity. thermofisher.commyfoodresearch.com

Table 2: Common Derivatization Reagents for Fluorescence Detection of Amines

| Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| o-Phthalaldehyde (OPA) | 340 | 455 | who.intmyfoodresearch.com |

| Fluorescamine | 405 | 495 | academicjournals.org |

| Dansyl Chloride | 340 | 530 | mdpi.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. merckmillipore.comazolifesciences.com It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. azolifesciences.com The separation in TLC is based on the differential partitioning of the analyte between a stationary phase (typically a silica (B1680970) gel coated plate) and a mobile phase (a solvent or solvent mixture). khanacademy.org

After the mobile phase has moved up the plate, the separated components appear as spots. For colorless compounds like this compound, visualization is necessary. This can be achieved by viewing the plate under UV light if the compound is UV-active, or by spraying the plate with a staining reagent that reacts with the analyte to produce a colored spot. reachdevices.com Ninhydrin is a common stain for visualizing amino acids and primary amines, producing pink or purple spots. epfl.chblogspot.com

Table 3: Common Visualization Reagents for Amines in TLC

| Reagent | Procedure | Result | Reference |

| Ninhydrin | Spray and heat at ~120 °C | Pink to purple spots | epfl.chblogspot.com |

| Fluorescamine | Spray | Luminescent spots under UV light | illinois.edu |

| Iodine Vapor | Place plate in a chamber with iodine crystals | Brown spots | reachdevices.com |

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules like this compound. mdpi.com ¹H NMR and ¹³C NMR are the most common types of NMR experiments used.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. uwimona.edu.jm

¹³C NMR (Carbon NMR) provides information about the different types of carbon atoms in the molecule. uwimona.edu.jm

The combination of ¹H and ¹³C NMR spectra allows for the complete assignment of the chemical structure of this compound. mdpi.comresearchgate.net The spectra are typically recorded in a deuterated solvent, and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.2-7.4 | 127-130 (CH), 137 (C) |

| α-Proton (CH-NH₂) | ~3.8 | ~55 |

| β-Protons (CH₂) | ~2.9, ~3.1 | ~40 |

| Amide Protons (CONH₂) | ~7.5, ~7.8 | - |

| Amide Carbon (C=O) | - | ~175 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for the qualitative and quantitative analysis of this compound and its related metabolites. It measures the mass-to-charge ratio of ions to identify and quantify molecules. In proteomics and metabolomics, MS is indispensable for characterizing compounds and enzymatic reaction products. slideshare.net

Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed hybrid technique. nih.gov It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures. nih.gov For hydrophilic metabolites like amino acids and their amides, specialized chromatographic columns, such as those functionalized with pentafluoro phenylpropyl (PFP), can be used to improve retention and achieve better peak shapes during analysis. nih.gov The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method allows for the highly sensitive and quantitative analysis of trace D-amino acids. researchgate.net

Different MS-based approaches can be applied in this compound research, each offering specific advantages.

| Technique | Principle & Application | Relevance to this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase followed by mass analysis. | Used for the quantification of this compound and its hydrolysis product, D-phenylalanine, in enzymatic assay mixtures. nih.govnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically used for structural elucidation of molecules. | Confirms the identity of this compound and its metabolites by analyzing their fragmentation patterns. |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy, allowing for the determination of elemental composition. | Provides unambiguous identification of this compound and helps in distinguishing it from compounds with similar nominal masses. |

Spectrophotometric Methods for Enzyme Activity Assays

Spectrophotometric assays are fundamental for studying enzyme kinetics due to their robustness, cost-effectiveness, and potential for real-time monitoring. creative-enzymes.comipinnovative.com These methods measure the change in absorbance of light at a specific wavelength as a reaction proceeds, allowing for the quantification of enzyme activity. creative-enzymes.com The activity of enzymes that act on this compound can be determined by monitoring the appearance of a product or the disappearance of a substrate or cofactor. creative-enzymes.comresearchgate.net

Several types of spectrophotometric assays are applicable:

Direct Assays: These assays measure the concentration of a substrate or product that directly absorbs light. For instance, if the hydrolysis of an amide bond leads to a product with a unique absorbance spectrum, the reaction can be monitored directly.

Coupled Assays: When the primary reaction does not produce a change in absorbance, it can be linked to a second, indicator reaction that does. ipinnovative.com A common example is the NADH-linked assay, where the production or consumption of the cofactor NADH is measured at 340 nm. creative-enzymes.comipinnovative.com

Colorimetric Assays: These are a subset of spectrophotometric assays that operate in the visible light spectrum. creative-enzymes.com For example, the activity of D-amino acid oxidase can be coupled to a reaction involving horseradish peroxidase (HRP) that produces a colored quinoneimine dye, which is monitored at 505 nm. nih.gov Another method involves measuring the release of p-nitroaniline from a chromogenic substrate like D-amino acid-p-nitroanilide at 405 nm. pu-toyama.ac.jp

| Assay Type | Principle | Wavelength | Example Application |

| NADH-Linked Assay | An enzyme's activity is coupled to a dehydrogenase that oxidizes or reduces NADH. The change in NADH concentration is monitored. ipinnovative.com | 340 nm | Measuring ammonia (B1221849) production from this compound hydrolysis via glutamate (B1630785) dehydrogenase. |

| Chromogenic Substrate Assay | The enzyme cleaves a chromogenic group (e.g., p-nitroaniline) from a synthetic substrate. pu-toyama.ac.jp | 405 nm | Determining the activity of an amidase using D-alanyl-p-nitroanilide as a substrate. pu-toyama.ac.jp |

| HRP Coupled Assay | Hydrogen peroxide produced by an oxidase (e.g., D-amino acid oxidase) is used by HRP to oxidize a chromogen, producing a colored product. nih.gov | ~505 nm | Quantifying D-amino acid oxidase activity on D-amino acids. nih.gov |

Standardization of these assays is critical for ensuring reproducibility and allowing for comparison of results between different laboratories and product batches. thermofisher.cn

Enzymatic Assays for Activity and Stereoselectivity

Enzymatic assays are crucial for determining not only the activity but also the stereoselectivity of enzymes that process this compound. nih.gov These assays typically involve incubating the enzyme with a racemic mixture (e.g., DL-phenylalaninamide) and measuring the formation of the product over time. nih.gov The quantitative determination of the D-amino acid product is often accomplished using high-performance liquid chromatography (HPLC), particularly with a chiral column or after derivatization, to separate and quantify the enantiomers. nih.gov

A key application is in the kinetic resolution of racemic mixtures. For example, a D-stereospecific amidase selectively hydrolyzes this compound from a DL-phenylalaninamide mixture, yielding D-phenylalanine and leaving unreacted L-phenylalaninamide. nih.gov The effectiveness of this resolution is quantified by two main parameters:

Enantiomeric Excess of the Product (EEp): This measures the purity of the desired enantiomeric product. It is calculated as [(D - L) / (D + L)] × 100, where D and L are the concentrations of the D- and L-enantiomers, respectively. nih.gov

Enantiomeric Ratio (E): This value compares the catalytic efficiency (kcat/Km) of the enzyme for the two enantiomers and indicates the enzyme's level of stereoselectivity. nih.gov

In a study on a D-stereospecific alanine (B10760859) amidase from Brevibacillus borstelensis BCS-1, the enzyme's ability to resolve DL-phenylalaninamide was assessed. nih.gov The research demonstrated high stereoselectivity, as detailed in the table below.

| Parameter | Value | Significance |

| Substrate | DL-phenylalaninamide | Racemic mixture used to test for selective hydrolysis. nih.gov |

| Enzyme | D-stereospecific Alanine Amidase | Biocatalyst that preferentially acts on the D-enantiomer. nih.gov |

| Product Enantiomeric Excess (EEp) | 99.0% | Indicates that the D-phenylalanine produced is of very high optical purity. nih.gov |

| Enantiomeric Ratio (E) | 592 | A high E value signifies excellent stereoselectivity of the enzyme for the D-enantiomer over the L-enantiomer. nih.gov |

The enzyme was highly active towards several D-amino acid amides, including this compound, but inert towards L-amino acid amides. nih.gov Such assays are fundamental for identifying and characterizing enzymes suitable for the industrial production of optically pure D-amino acids. pu-toyama.ac.jp

Method Validation and Optimization in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. certified-laboratories.com It is a critical requirement for any quantitative analysis in research and quality control to ensure reliable and accurate results. demarcheiso17025.comiosrphr.org The validation process involves evaluating several performance characteristics as defined by guidelines such as those from the International Council for Harmonisation (ICH). fda.gov

These parameters are essential for validating quantitative analytical methods used in this compound research.

Linearity: This is the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com Linearity is typically evaluated by analyzing a series of standards at a minimum of five different concentrations and determining the correlation coefficient (r) and regression line equation. wjarr.com